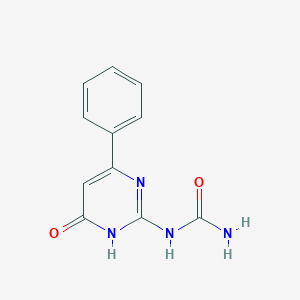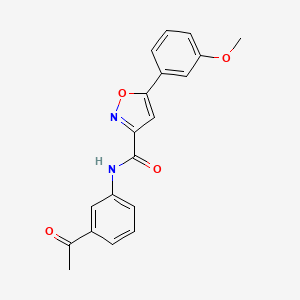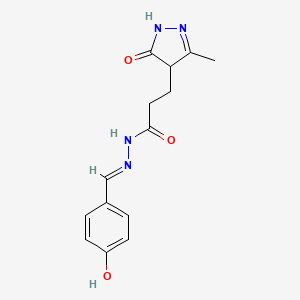
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies, especially in cancer research.
科学研究应用
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea has been extensively studied in various scientific research applications, especially in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been reported to sensitize cancer cells to chemotherapy and radiation therapy. Other research applications of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea include its use as an anti-inflammatory agent, an antiviral agent, and a potential treatment for neurodegenerative diseases.
作用机制
The mechanism of action of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism of action has been extensively studied and has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea have been extensively studied in various preclinical and clinical studies. It has been reported to have low toxicity and good pharmacokinetic properties. In addition, it has been shown to inhibit the growth of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea.
实验室实验的优点和局限性
The advantages of using N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea in lab experiments include its low toxicity, good pharmacokinetic properties, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea in lab experiments. For example, it may not be effective in all cancer cell lines, and further studies are needed to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea. One direction is to further investigate its mechanism of action and its potential use in combination with other cancer therapies. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea and its potential limitations in lab experiments.
Conclusion
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea is a small molecule inhibitor that has been extensively studied in scientific research, especially in cancer research. Its mechanism of action involves the inhibition of the enzyme PARP, and it has been shown to inhibit the growth of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and reduce inflammation. Although there are limitations to using N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea in lab experiments, it has many advantages, including low toxicity and good pharmacokinetic properties. Further studies are needed to fully understand its potential in cancer therapy and other diseases.
合成方法
The synthesis of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea involves the reaction of 4-phenyl-2,4-dioxobutanoic acid with guanidine hydrochloride in the presence of a base. The resulting intermediate is then treated with phosgene to obtain the final product. This method has been reported in various scientific journals and has been used by researchers to obtain N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea for their studies.
属性
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-10(17)15-11-13-8(6-9(16)14-11)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYGFDQIIKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)



![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)